molecular formula C9H10BrFO B2598782 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene CAS No. 1369905-78-1

2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene

Cat. No. B2598782
CAS RN: 1369905-78-1
M. Wt: 233.08
InChI Key: WARRFVLJFBKBHZ-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene is a chemical compound that has garnered attention from various fields of research and industry. It has a molecular weight of 233.08 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene consists of a benzene ring substituted with bromo, fluoro, and isopropoxy groups . The InChI code for this compound is 1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Antimicrobial Applications

The compound, in its derivatives, has shown promising antimicrobial properties. Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones with groups such as fluoro, bromo, and others on the benzene ring were synthesized and displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their effectiveness often exceeded that of reference drugs in combating these microorganisms (Liaras et al., 2011).

Synthetic Methodology Development

A convenient and efficient method was developed for the synthesis of (prop-2-ynyloxy) benzene derivatives, including those with bromo and fluoro groups. This method involves reactions with propargyl bromide and exhibits several advantages such as low cost, high yields, and the easy availability of compounds. The synthesized compounds, including 2-bromo-1-fluoro-3-(propan-2-yloxy)benzene derivatives, demonstrated potential biological activities including antibacterial and antiurease effects (Batool et al., 2014).

Regioselective Synthesis

Research has focused on the regioselective synthesis of derivatives of 2-bromo-1-fluoro-3-(propan-2-yloxy)benzene, exploring various chemical reactions and conditions to achieve high yields and selectivities. For example, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives was accomplished using wet tetra-n-butylammonium fluoride, leading to compounds with high regioselectivities. The synthesized compounds have been a subject of interest due to their potential applications in various chemical processes (Zhao et al., 2016).

Carbohydrate Synthesis

The compound has been utilized in the synthesis of carbohydrate derivatives. For instance, the reaction of 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds with (diacetoxyiodo)benzene and iodine under specific conditions generated 1-bromo-1-deoxy-1-fluoro-1-iodo-alditols. Such processes are crucial in the creation of chiral, structurally complex carbohydrates with potential applications in various scientific fields (Francisco et al., 2004).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2-bromo-1-fluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARRFVLJFBKBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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